diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate
Overview
Description
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate is an organic compound that belongs to the class of malonic ester derivatives This compound is characterized by the presence of a diethyl malonate moiety linked to a 2-hydroxyphenyl group through an amino methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-hydroxyaniline in the presence of a suitable base. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with the 2-hydroxyaniline to form the desired product. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene carbon adjacent to the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or arylated malonate derivatives.
Scientific Research Applications
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate involves its ability to form stable enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. The presence of the 2-hydroxyphenyl group enhances the compound’s reactivity by stabilizing the enolate through resonance. This stabilization allows for more efficient formation of carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in malonic ester synthesis.
Diethyl 2-((phenylamino)methylene)malonate: Similar structure but with a phenyl group instead of a 2-hydroxyphenyl group.
Diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)malonate: Contains a pyridinyl group, offering different reactivity and applications .
Uniqueness
Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate is unique due to the presence of the 2-hydroxyphenyl group, which provides additional sites for hydrogen bonding and enhances the compound’s reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
diethyl 2-[(2-hydroxyanilino)methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)10(14(18)20-4-2)9-15-11-7-5-6-8-12(11)16/h5-9,15-16H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLKUNFPLOJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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